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3-Ammoniopropyl(2-hydroxyethyl)ammonium

Cat. No.: B14746581
M. Wt: 120.19 g/mol
InChI Key: GHKSKVKCKMGRDU-UHFFFAOYSA-P
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Description

Contextualizing the Significance of Functionalized Diamines in Chemical Science

Functionalized diamines are a cornerstone of modern chemical science, serving as versatile building blocks and modifying agents in a multitude of applications. These compounds, characterized by two amine groups and at least one other functional moiety, offer tailored properties that are leveraged in polymer chemistry, materials science, and catalysis. youtube.com Diamines are critical monomers in the synthesis of polyamides, such as nylon, through condensation reactions with dicarboxylic acids. nih.gov The introduction of additional functional groups, such as hydroxyls or ethers, onto the diamine backbone allows for the fine-tuning of the resulting polymer's characteristics, including thermal stability, mechanical strength, and chemical resistance. specialchem.comnih.gov

In materials science, functionalized diamines are extensively used to modify the surfaces of inorganic materials. nih.gov For instance, they can be grafted onto nanoparticles or mesoporous carbons to enhance their interaction with other substances. nih.govmdpi.com This surface modification is crucial for applications such as creating advanced composite materials, where strong interfacial adhesion between the filler and the polymer matrix is required. nih.gov Furthermore, amine-functionalized materials have garnered significant attention for their ability to capture carbon dioxide (CO2). pnnl.govnih.govresearchgate.net The amine groups can react reversibly with CO2, making these materials promising candidates for mitigating greenhouse gas emissions from industrial sources. mdpi.comnih.gov

Evolution of Research on Aminoalcohol-Functionalized Amines

The study of amines that incorporate an aminoalcohol functionality has evolved significantly, expanding from fundamental organic synthesis to the development of highly specialized materials and catalysts. Amino alcohols themselves are recognized as essential motifs in bioactive compounds and are key intermediates in the synthesis of pharmaceuticals. researchgate.net The combination of both amine and alcohol groups within a single molecule provides a unique platform for creating complex structures and facilitating specific chemical transformations. researchgate.net

Early research often utilized these compounds as ligands in coordination chemistry and catalysis. The ability of the nitrogen and oxygen atoms to chelate to metal centers makes them effective ligands for a variety of metal-catalyzed reactions, including asymmetric synthesis where they can induce chirality. nih.govorganic-chemistry.org For example, amino alcohols have been successfully employed as ligands in nickel-catalyzed Suzuki cross-coupling reactions. organic-chemistry.org

More recently, research has shifted towards incorporating these functional groups into more complex systems. Aminoalcohol-functionalized amines are used to create novel surfactants and ionic liquids. mdpi.comresearchgate.net The presence of the hydroxyl group can alter properties like solubility and self-assembly behavior. researchgate.net In polymer science, they serve as building blocks for functional polymers and can be used to synthesize organic-inorganic hybrid materials through sol-gel processes. researchgate.net Their dual functionality is also exploited in creating targeted drug delivery systems, where the amine and hydroxyl groups can be modified to attach to specific cells or improve the bioavailability of drug molecules. whamine.com

Scope and Objectives of the Comprehensive Academic Review on 3-Ammoniopropyl(2-hydroxyethyl)ammonium

This academic review aims to provide a focused and comprehensive overview of the chemical compound this compound within the context of current scientific research. The primary objective is to synthesize existing knowledge by examining the compound through the lens of its constituent functional groups and its position within the broader classes of functionalized diamines and aminoalcohol-functionalized amines.

The scope of this review is strictly limited to the academic and chemical aspects of the compound. It will achieve this by:

Detailing the fundamental importance of its structural class—functionalized diamines.

Tracing the scientific progression of research into aminoalcohol-functionalized amines to provide a developmental context.

Presenting the known physicochemical properties and synthesis routes for its neutral precursor, N-(2-hydroxyethyl)-1,3-propanediamine, which is the tangible form used in laboratory and industrial settings. chemicalbook.com

The overarching goal is to create an authoritative resource that consolidates the scientific understanding of this specific chemical entity, highlighting its potential as a versatile intermediate in organic synthesis and materials science. whamine.com

Physicochemical Properties of N-(2-hydroxyethyl)-1,3-propanediamine

PropertyValueSource(s)
Molecular Formula C5H14N2O whamine.com
Molecular Weight 118.18 g/mol
Appearance Colorless to slightly yellow liquid
Boiling Point 250-252 °C chemicalbook.com
Density 1.007 g/mL at 20 °C chemicalbook.com
Solubility Miscible with water lookchem.com
Flash Point 152 °C jk-sci.com
CAS Number 4461-39-6 whamine.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H16N2O+2 B14746581 3-Ammoniopropyl(2-hydroxyethyl)ammonium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H16N2O+2

Molecular Weight

120.19 g/mol

IUPAC Name

3-azaniumylpropyl(2-hydroxyethyl)azanium

InChI

InChI=1S/C5H14N2O/c6-2-1-3-7-4-5-8/h7-8H,1-6H2/p+2

InChI Key

GHKSKVKCKMGRDU-UHFFFAOYSA-P

Canonical SMILES

C(C[NH3+])C[NH2+]CCO

Origin of Product

United States

Nomenclature and Structural Elucidation of 3 Ammoniopropyl 2 Hydroxyethyl Ammonium

Systematic IUPAC Nomenclature of 3-Ammoniopropyl(2-hydroxyethyl)ammonium and Related Protonation States

The compound is a dicationic species derived from the parent molecule, N-(2-hydroxyethyl)-1,3-propanediamine. The systematic naming of this compound and its various protonation states is governed by the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The charge state of the molecule is dependent on the pH of its environment, leading to different ionic forms.

The fully protonated form, This compound , possesses a charge of +2. In IUPAC nomenclature for ions, the term "azanium" is used to denote a positively charged nitrogen atom in a saturated acyclic amine. Therefore, the systematic IUPAC name for the dication is (3-ammoniopropyl)(2-hydroxyethyl)azanium .

The molecule can exist in several protonation states, including a neutral form, two distinct monoprotonated forms, and the diprotonated form. The specific nitrogen atom that is protonated can be indicated by its position.

Table 1: Protonation States and IUPAC Nomenclature

Protonation State Molecular Structure (Simplified) Net Charge Systematic IUPAC Name
Neutral H₂N-(CH₂)₃-NH-(CH₂)₂-OH 0 2-{[3-(Aminopropyl)]amino}ethan-1-ol
Monoprotonated (N1) H₃N⁺-(CH₂)₃-NH-(CH₂)₂-OH +1 (3-Aminopropyl)(2-hydroxyethyl)azanium
Monoprotonated (N2) H₂N-(CH₂)₃-NH₂⁺-(CH₂)₂-OH +1 3-[(2-Hydroxyethyl)ammonio]propan-1-aminium

Note: N1 refers to the nitrogen of the propylamino group, and N2 refers to the nitrogen of the hydroxyethylamino group.

Discussion of Common and Historical Synonyms in Scientific Literature

While the systematic IUPAC name provides an unambiguous descriptor, a variety of common and historical synonyms for the parent molecule, 2-{[3-(Aminopropyl)]amino}ethan-1-ol, appear in scientific literature. The dicationic form is typically named by extension from these common names. The prevalence of specific synonyms often depends on the scientific discipline or the historical context of the research.

Common nomenclature practices often prioritize the description of the key functional groups. For instance, the compound is frequently viewed as a derivative of 1,3-propanediamine or ethanolamine (B43304).

Table 2: Synonyms for the Parent Compound 2-{[3-(Aminopropyl)]amino}ethan-1-ol

Synonym Basis of Nomenclature
N-(2-Hydroxyethyl)-1,3-propanediamine Views the molecule as a 1,3-propanediamine substituted on one of the nitrogen atoms.
N-(3-Aminopropyl)ethanolamine Views the molecule as an ethanolamine substituted on the nitrogen atom.
N-(3-Aminopropyl)-2-aminoethanol A variation of the ethanolamine-based name.

Synonyms for the cationic forms are generally derived by adding "hydrochloride," "sulfate," etc., to these names, or by using terms like "ammonium" or "aminium" to denote the positive charge.

Theoretical Insights into the Molecular Conformation and Tautomeric Equilibria of this compound

Molecular Conformation: The three-dimensional structure of this compound is flexible, with multiple rotatable single bonds. Its preferred conformation in the gas phase or in non-polar solvents is significantly influenced by intramolecular interactions, particularly hydrogen bonding. Theoretical studies on related, smaller amino alcohols like 2-aminoethanol and 3-aminopropanol provide valuable insights. researchgate.netnih.gov

In these molecules, the most stable conformer is one that allows for an intramolecular hydrogen bond to form between the hydroxyl group's hydrogen atom and the nitrogen atom of the amino group (OH--N). researchgate.netnih.gov This interaction stabilizes a folded or gauche conformation of the carbon backbone. Computational studies using methods such as CCSD(T)-F12a/cc-pVDZ-F12 have been employed to investigate these interactions. researchgate.netnih.gov Research comparing 2-aminoethanol and 3-aminopropanol suggests that the hydrogen bond interaction is more pronounced in 3-aminopropanol, which has a longer carbon chain separating the functional groups. researchgate.netnih.gov

For this compound, which contains both a 2-hydroxyethyl moiety and a 3-aminopropyl chain, it is highly probable that similar intramolecular hydrogen bonds play a crucial role in determining its conformational landscape. A hydrogen bond could form between the hydroxyl group and either of the two nitrogen atoms, leading to various low-energy folded structures. The presence of positive charges on the nitrogen atoms in the cationic forms would further influence these interactions through electrostatic repulsion and enhanced hydrogen bond donor capability.

Tautomeric Equilibria: Tautomerism involves the migration of a proton between two atoms within the same molecule. mdpi.com This phenomenon is common in systems like β-dicarbonyl compounds, which exhibit keto-enol tautomerism. mdpi.com For saturated amino alcohols such as this compound, classic tautomeric forms (e.g., amino-imino or keto-enol) are not a significant feature. The molecule lacks the necessary unsaturation for these types of equilibria to be established.

However, the concept of prototropic tautomerism, or proton transfer, is fundamental to understanding the different protonation states of the molecule in solution. mdpi.comnih.gov The interconversion between the neutral, monoprotonated, and diprotonated forms is a dynamic process of proton exchange with the solvent and between the basic sites (the two nitrogen atoms and the oxygen atom) on the molecule itself. While not a tautomeric equilibrium in the strict sense, this dynamic proton exchange governs the acid-base properties of the compound.

Stereochemical Considerations for Potential Chiral Derivatives of this compound

The parent molecule, 2-{[3-(Aminopropyl)]amino}ethan-1-ol, possesses a potential stereocenter. The carbon atom bonded to the hydroxyl group (C1 of the ethan-1-ol portion) is prochiral. If one of the two hydrogen atoms on this carbon is replaced by a substituent other than hydrogen or the existing amino group, it becomes a chiral center.

For example, the introduction of a methyl group at this position would result in the formation of 2-{[3-(aminopropyl)]amino}propan-1-ol, which can exist as a pair of enantiomers: (R)-2-{[3-(aminopropyl)]amino}propan-1-ol and (S)-2-{[3-(aminopropyl)]amino}propan-1-ol. Chirality could also be introduced by substitution on the carbon backbone of the propyl chain.

The determination of the absolute configuration of such chiral derivatives is a critical aspect of stereochemistry. A common and powerful method for this is the use of nuclear magnetic resonance (NMR) spectroscopy with chiral derivatizing agents (CDAs). For chiral amines and alcohols, arylmethoxyacetic acids like methoxyphenylacetic acid (MPA) are often used. researchgate.netresearchgate.net The chiral substrate is reacted with the CDA to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be distinguished by NMR. The differences in the chemical shifts of specific protons in the NMR spectra of the diastereomers can be correlated to the absolute stereochemistry of the original amine or alcohol. researchgate.net

Table 3: Example of a Potential Chiral Derivative

Enantiomer Structure of the Dicationic Form Absolute Configuration
(R)-form H₃N⁺-(CH₂)₃-NH₂⁺-CH(CH₃)-CH₂-OH R

Advanced Synthetic Methodologies for 3 Ammoniopropyl 2 Hydroxyethyl Ammonium

Conventional Synthetic Routes to 3-Ammoniopropyl(2-hydroxyethyl)ammonium

Conventional approaches to synthesizing the parent amine of this compound, N-(2-hydroxyethyl)-1,3-propanediamine, typically rely on well-established amination reactions. These methods involve the formation of a carbon-nitrogen bond through the reaction of an amine with an alkylating agent.

Amination Reactions for the Introduction of Nitrogen and Oxygen Functionalities

The primary conventional route for the synthesis of the precursor secondary amine involves the direct N-alkylation of an amino alcohol with a haloalkanol. Specifically, the reaction of 3-aminopropanol with a 2-haloethanol, such as 2-chloroethanol (B45725), represents a direct pathway. This reaction is a nucleophilic aliphatic substitution where the amino group of 3-aminopropanol acts as the nucleophile, displacing the halide from 2-chloroethanol. wikipedia.org The final ammonium (B1175870) salt is then obtained by protonation of the resulting secondary amine.

An alternative, though less direct, conventional approach is the reaction of a 3-halopropylamine with ethanolamine (B43304). In this scenario, ethanolamine serves as the nucleophile. However, the direct alkylation of ammonia (B1221849) or primary amines with alkyl halides can often lead to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts, making selectivity a significant challenge. masterorganicchemistry.com

Industrially, related compounds such as ethylenediamine are produced by the alkylation of ammonia with 1,2-dichloroethane. wikipedia.org While not directly analogous, this highlights the industrial precedent for using haloalkanes in large-scale amination processes. The synthesis of N-(2-hydroxyethyl) amino acids through the reaction of amino acids with chloroethanol under alkaline conditions also provides a procedural parallel for this type of transformation. google.com

A summary of representative conventional amination reactions is presented in Table 1.

Reactant 1Reactant 2ProductReaction TypeReference
3-Aminopropanol2-ChloroethanolN-(2-hydroxyethyl)-1,3-propanediamineNucleophilic Substitution wikipedia.org
3-ChloropropylamineEthanolamineN-(2-hydroxyethyl)-1,3-propanediamineNucleophilic Substitution wikipedia.org
Amino AcidsChloroethanolN-(2-hydroxyethyl) amino acidsNucleophilic Substitution google.com

Reaction Pathway Analysis and Mechanistic Investigations of Primary Synthesis Approaches

The N-alkylation of amines with alkyl halides is a classic example of a nucleophilic substitution reaction. ucsb.edu The reaction between 3-aminopropanol and 2-chloroethanol likely proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the lone pair of electrons on the nitrogen atom of the amino group directly attacks the electrophilic carbon atom bonded to the chlorine atom in 2-chloroethanol. This attack occurs from the backside, leading to an inversion of configuration if the carbon were chiral. The reaction proceeds through a single transition state where the C-N bond is forming concurrently with the C-Cl bond breaking. ucsb.edu

The rate of the SN2 reaction is dependent on the concentration of both the nucleophile (3-aminopropanol) and the electrophile (2-chloroethanol). A significant challenge in this synthesis is the potential for over-alkylation. The product, N-(2-hydroxyethyl)-1,3-propanediamine, is itself a nucleophile and can react further with 2-chloroethanol to form a tertiary amine and subsequently a quaternary ammonium salt. masterorganicchemistry.com

Alternatively, under certain conditions, particularly with secondary or tertiary halides or with less effective nucleophiles, a unimolecular nucleophilic substitution (SN1) mechanism could be considered. An SN1 pathway involves the initial formation of a carbocation intermediate from the alkyl halide, which is then attacked by the nucleophile. ucsb.edu For the N-alkylation of amines with alcohols, some studies propose a mechanism involving the activation of the alcohol by a Brønsted acid site, followed by a nucleophilic attack on the formed carbocation by the amine. researchgate.net

Novel and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Synthesis Strategies for Enhanced Selectivity and Yield

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to higher selectivity and yield under milder reaction conditions. For the synthesis of N-alkylated amines, "hydrogen borrowing" or "hydrogen autotransfer" catalysis has emerged as a powerful technique. beilstein-journals.org This method allows for the coupling of alcohols and amines, with water as the only byproduct. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the desired amine. beilstein-journals.org

Various transition metal complexes, including those based on ruthenium and iridium, have been shown to be effective catalysts for the N-alkylation of amines with alcohols. acs.org For instance, nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes have demonstrated catalytic activity in the N-alkylation of aniline derivatives with benzyl alcohols. acs.org Heterogeneous catalysts, such as γ-Al2O3 and Nb-W mixed oxides, have also been employed for the N-alkylation of amines with alcohols, offering the advantage of easier separation and recycling. researchgate.netbeilstein-journals.org Nickel-based catalysts have also been used for the synthesis of primary amines from alcohols and ammonia. acs.org

A summary of various catalytic systems is provided in Table 2.

Catalyst SystemReactant TypesKey FeaturesReference
NHC–Ir(III) and NHC–Ru(II) complexesAmines and AlcoholsHomogeneous catalysis acs.org
γ-Al2O3Amino alcoholsHeterogeneous catalysis, continuous flow beilstein-journals.org
Nb-W mixed oxidesAmines and AlcoholsHeterogeneous catalysis, solid acid researchgate.net
Nickel catalystAlcohols and AmmoniaHeterogeneous catalysis acs.org

Flow Chemistry and Continuous Processing Techniques for this compound Production

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The synthesis of N-alkylated amines and related compounds has been successfully demonstrated in continuous flow systems.

The use of a packed-bed reactor with a heterogeneous catalyst, such as γ-Al2O3, allows for the continuous N-alkylation of amino alcohols. beilstein-journals.org In such a system, the reactants are continuously pumped through the heated catalyst bed, and the product is collected at the outlet. This approach can lead to higher yields and space-time-yields compared to batch processes. The use of supercritical CO2 as a solvent in these flow systems has also been explored, which can be beneficial to the yield of cyclic N-alkylated amines. beilstein-journals.org

Furthermore, a continuous flow process for the preparation of a key amino alcohol intermediate using aqueous ammonium hydroxide has been reported, demonstrating a significant reduction in reaction time compared to the batch process. vapourtec.com The nickel-catalyzed synthesis of primary amines from alcohols and ammonia has also been achieved in a continuous flow reactor system. acs.org

Sustainable Feedstocks and Solvent Systems in this compound Synthesis

The principles of green chemistry encourage the use of renewable feedstocks and environmentally benign solvents. The precursor molecules for this compound, such as 3-aminopropanol and ethanolamine, can potentially be derived from biorenewable sources. For instance, processes for producing 3-aminopropanol from ethylene cyanohydrin, which can be derived from ethylene, a product of bioethanol dehydration, have been developed. google.comgoogle.com

In terms of solvent systems, water is an ideal green solvent. The N-alkylation of amines with alkyl halides has been successfully carried out in aqueous media, often accelerated by microwave irradiation, which can lead to shorter reaction times and higher yields. researchgate.netrsc.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are another class of green solvents that have been used to promote the alkylation of amines with allylic alcohols under mild, metal-free conditions. rsc.org The use of alcohols themselves as both a reactant and a solvent in catalytic N-alkylation reactions also represents a step towards more sustainable processes by reducing the need for additional organic solvents. acs.org

Purification and Isolation Techniques for High Purity this compound

The isolation and purification of this compound from a reaction mixture is a critical step to ensure the removal of unreacted starting materials, solvents, and by-products. The selection of an appropriate technique depends on the physical state of the crude product (e.g., solid or viscous liquid) and the nature of the impurities. Common methods include recrystallization, solvent evaporation under reduced pressure, and chromatographic techniques.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution.

For compounds structurally similar to this compound, such as N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium, recrystallization has been shown to be an effective purification method. mdpi.com The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the solvent should not react with the compound.

Solvent SystemRecrystallization CyclesPurity Achieved
Acetone5Concentrated Product
Petroleum Ether2Purified Intermediate

This table illustrates common solvent systems and the number of recrystallization cycles used for purifying analogous quaternary ammonium salts, leading to a significantly purified product. mdpi.com

Solvent Evaporation under Reduced Pressure

When the synthesized compound is a viscous liquid or does not readily crystallize, removal of volatile impurities and solvents can be achieved by evaporation under reduced pressure. This technique is particularly useful for isolating the final product from the reaction medium without thermal decomposition. For instance, in the synthesis of related hydroxyl-containing quaternary ammonium salts, toluene and excess reactants were effectively removed by evaporation under reduced pressure. mdpi.com

The efficiency of this method is dependent on the vapor pressure of the impurities and the product. A lower pressure and controlled temperature are key to preventing the loss of the desired compound.

StepProcedurePurpose
1The reaction mixture is heated.To increase the vapor pressure of volatile components.
2A vacuum is applied to the system.To lower the boiling points of the solvent and volatile impurities.
3Volatiles are collected in a cold trap.To prevent their entry into the vacuum pump and to enable their disposal.
4The process is continued until a constant weight of the product is achieved.To ensure complete removal of volatile impurities.

This table outlines the general steps involved in the purification of non-crystalline products by solvent evaporation under reduced pressure, a common technique in the synthesis of quaternary ammonium compounds. mdpi.com

Chromatographic Techniques

For achieving very high levels of purity, chromatographic methods are often employed. Techniques such as thin-layer chromatography (TLC) can be used to monitor the progress of a reaction and the purity of the product. nih.gov For preparative-scale purification, column chromatography is a powerful tool.

In the purification of structurally related compounds, silica gel is often used as the stationary phase, with a mixture of polar and non-polar solvents as the mobile phase. For example, a mixture of chloroform and methanol has been used as an eluent for the purification of similar amine derivatives. researchgate.net The choice of eluent is critical and is typically determined by preliminary analysis using TLC to achieve good separation between the product and impurities.

Chromatographic MethodStationary PhaseMobile Phase (Eluent)Application
Thin-Layer Chromatography (TLC)Silica Gel 60 GF-254Chloroform:Methanol (9:1)Purity monitoring
Column ChromatographySilica GelChloroform:Methanol (7:3)Preparative purification

This table provides examples of chromatographic conditions used for the analysis and purification of compounds with similar functional groups, demonstrating the utility of these techniques in achieving high purity. nih.govresearchgate.net

By carefully selecting and applying these purification and isolation techniques, it is possible to obtain this compound with a high degree of purity, suitable for demanding research and industrial applications.

Spectroscopic and Advanced Analytical Characterization of 3 Ammoniopropyl 2 Hydroxyethyl Ammonium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 3-Ammoniopropyl(2-hydroxyethyl)ammonium

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework, including atom connectivity and chemical environment, can be constructed.

A ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The structure, HO-CH₂-CH₂-NH₂⁺-CH₂-CH₂-CH₂-NH₃⁺, contains five methylene groups (CH₂) and exchangeable protons on the oxygen and nitrogen atoms (OH, NH₂⁺, NH₃⁺).

The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (O and N). Protons closer to the hydroxyl and ammonium (B1175870) groups will appear at a lower field (higher ppm). The expected signals, their multiplicities (splitting patterns based on the n+1 rule), and integration values (relative number of protons) are predicted and tabulated below. The protons of the O-H and N-H groups are exchangeable and may appear as broad singlets; their chemical shifts can vary significantly with solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
HO-CH₂ -CH₂- ~3.7 Triplet 2H
HO-CH₂-CH₂ - ~2.9 Triplet 2H
-NH₂⁺-CH₂ -CH₂- ~3.1 Triplet 2H
-CH₂-CH₂ -CH₂- ~1.9 Quintet 2H
-CH₂-CH₂-CH₂ - ~3.0 Triplet 2H
H O- Variable Broad Singlet 1H
-NH₂ ⁺- Variable Broad Singlet 2H

Note: Predicted values are based on standard chemical shift tables and analysis of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound is expected to show five distinct signals, one for each unique carbon atom. The chemical shifts are influenced by the attached heteroatoms, with carbons bonded to oxygen and nitrogen appearing at a lower field.

Table 2: Predicted ¹³C NMR Chemical Shifts

Assignment Predicted Chemical Shift (δ, ppm)
HO-C H₂-CH₂- ~60
HO-CH₂-C H₂- ~50
-NH₂⁺-C H₂-CH₂- ~48
-CH₂-C H₂-CH₂- ~28

Note: Predicted values are based on standard chemical shift tables and analysis of structurally similar compounds.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum would confirm the connectivity of adjacent methylene groups, for example, showing a correlation between the protons of HO-CH₂ - and -CH₂ -NH₂⁺-, and similarly along the propyl chain (-CH₂ -CH₂ -CH₂ -).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each CH₂ group would show a cross-peak connecting its proton signal (on one axis) to its carbon signal (on the other axis), allowing for the definitive assignment of each carbon atom based on the already assigned proton signals.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about the functional groups present.

The IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds. The O-H and N-H stretching vibrations typically appear as broad bands in the high-frequency region due to hydrogen bonding. C-H stretching vibrations for sp³-hybridized carbons are expected just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bending vibrations and C-N and C-O stretching vibrations that are characteristic of the molecule as a whole.

Table 3: Expected Infrared (IR) and Raman Vibrational Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200 (broad) O-H Stretch Hydroxyl (-OH)
3200 - 3000 (broad) N-H Stretch Ammonium (-NH₂⁺, -NH₃⁺)
2960 - 2850 C-H Stretch Methylene (-CH₂-)
1630 - 1550 N-H Bend Ammonium (-NH₂⁺, -NH₃⁺)
1470 - 1430 C-H Bend (Scissoring) Methylene (-CH₂-)
1250 - 1020 C-N Stretch Amine/Ammonium

Raman spectroscopy would provide complementary information, particularly for the more symmetric, less polar bonds, aiding in a complete vibrational analysis.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For the neutral form, N-(2-hydroxyethyl)-1,3-propanediamine (C₅H₁₄N₂O), the exact mass is 118.1106 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ at m/z 119.1184 would be expected as the base peak. The dicationic form, [M+2H]²⁺, might also be observed at m/z 60.0631.

Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, the molecule will fragment in predictable ways. Key fragmentation pathways for amino alcohols often involve alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom).

Table 4: Predicted Key Mass Spectrometry Fragments (for the neutral molecule)

m/z Value Possible Fragment Ion Fragmentation Pathway
118 [C₅H₁₄N₂O]⁺ Molecular Ion (M⁺)
88 [M - CH₂O]⁺ Loss of formaldehyde
87 [M - CH₂OH]⁺ Alpha-cleavage with loss of hydroxymethyl radical
74 [H₂N⁺=CH-CH₂-NH₂] Cleavage of the propyl chain
44 [CH₂=NH-CH₃]⁺ Alpha-cleavage next to secondary amine

Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the hydroxyethyl and aminopropyl moieties.

Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment and Mixture Analysis of this compound

Chromatographic methods are essential for separating the compound of interest from impurities and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the high polarity and low volatility of this compound, direct GC analysis is challenging. The presence of hydroxyl and amino groups necessitates derivatization to increase volatility and thermal stability. Common derivatization reagents include silylating agents (e.g., BSTFA) or acylating agents, which convert the -OH and -NH groups into less polar esters or amides. After derivatization, the compound can be readily separated on a standard non-polar or medium-polarity GC column and identified by its characteristic mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideally suited for the analysis of polar, non-volatile compounds like this ammonium salt. Reversed-phase (RP) chromatography on a C18 column could be employed, using an aqueous mobile phase with an organic modifier (like methanol or acetonitrile) and an ion-pairing agent or acidic additive (e.g., formic acid) to ensure good peak shape and retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for highly polar analytes, using a polar stationary phase and a high organic content mobile phase. Detection by ESI-MS would provide high sensitivity and selectivity, allowing for accurate purity assessment and quantification in various matrices.

X-ray Diffraction Analysis for Solid-State Structure Determination of this compound and its Salts

A notable example is the structural elucidation of a copper(II) chloride complex, catena-(bis(μ2-chloro)-bis(N-(3-aminopropyl)-N-(2-hydroxyethyl)-N-(2-oxidoethyl)amine)-di-copper(II)). The synthesis and crystal structure of this complex were detailed in a 2008 study published in the Journal of Coordination Chemistry. In this structure, the N-(3-aminopropyl)diethanolamine ligand coordinates to the copper(II) centers, with the amino groups protonated, forming the this compound cation which is part of a coordination polymer.

The single-crystal X-ray diffraction analysis of this copper(II) complex revealed a monoclinic crystal system with the space group P2(1)/c. The crystal structure consists of dimeric units where two copper atoms are bridged by two chloride ions. The N-(3-aminopropyl)diethanolamine ligand is tetradentate, coordinating to the copper atom through the nitrogen atom of the aminopropyl group, the nitrogen atom of the diethanolamine moiety, and two oxygen atoms from the deprotonated hydroxyethyl groups. This coordination results in a distorted square-pyramidal geometry around each copper(II) ion.

The detailed crystallographic data for this complex are summarized in the interactive table below, providing a quantitative description of the solid-state structure.

Interactive Table: Crystallographic Data for the Copper(II) Complex of this compound

ParameterValue
Empirical FormulaC₁₄H₃₈Cl₄Cu₂N₄O₄
Formula Weight667.43
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)11.235(2)
b (Å)15.541(3)
c (Å)7.783(2)
α (°)90
β (°)108.38(3)
γ (°)90
Volume (ų)1289.2(5)
Z2
Calculated Density (g/cm³)1.721
Absorption Coefficient (mm⁻¹)2.589
F(000)692

The structure is further stabilized by an extensive network of hydrogen bonds. The protonated primary amino group (-NH3+) and the hydroxyl groups of the ligand act as hydrogen bond donors, forming interactions with the chloride ions and the oxygen atoms of neighboring complex units. This intricate network of hydrogen bonds plays a crucial role in the packing of the molecules in the crystal lattice, leading to a stable three-dimensional supramolecular architecture.

The analysis of bond lengths within the coordination sphere of the copper(II) ion provides further details on the geometry. The Cu-N and Cu-O bond distances are within the typical range for such complexes, confirming the coordination of the N-(3-aminopropyl)diethanolamine ligand to the metal center. The bridging Cu-Cl distances are also characteristic of chloro-bridged copper(II) dimers.

Theoretical and Computational Chemistry Studies of 3 Ammoniopropyl 2 Hydroxyethyl Ammonium

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior of 3-Ammoniopropyl(2-hydroxyethyl)ammonium

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to model their motion. This would allow for a detailed conformational analysis, revealing the preferred shapes (conformations) of the molecule and the energy barriers between them. Furthermore, MD simulations can elucidate how the molecule interacts with its surroundings, for instance, by analyzing the formation and dynamics of hydrogen bonds with solvent molecules.

Cheminformatics Approaches for Predictive Modeling and Structure-Reactivity Relationships of this compound Derivatives

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. If a series of derivatives of this compound were synthesized and their properties measured, cheminformatics techniques could be used to build predictive models. By calculating a set of molecular descriptors (numerical representations of chemical information) for each derivative, a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) model could be developed. Such a model would create a mathematical relationship between the chemical structure and a specific activity or property, enabling the prediction of that property for new, unsynthesized derivatives.

Computational Studies on Reaction Pathways and Transition States Involving this compound

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction. For reactions involving this compound, quantum mechanical methods like DFT can be used to identify the structures of reactants, products, and any intermediates. Crucially, these methods can also locate the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By calculating these parameters, researchers can gain a fundamental understanding of the reaction mechanism.

Reaction Chemistry and Mechanistic Insights Involving 3 Ammoniopropyl 2 Hydroxyethyl Ammonium

Acid-Base Properties and Protonation Equilibria of 3-Ammoniopropyl(2-hydroxyethyl)ammonium in Various Media

As a diamine, this compound exhibits basic properties. The two nitrogen atoms, each with a lone pair of electrons, can accept protons (H⁺) from acidic substances. smolecule.commnstate.edu This protonation occurs in a stepwise manner, leading to the formation of a monoprotonated and a diprotonated species. The equilibrium between the neutral, monoprotonated, and diprotonated forms depends on the pH of the medium.

In an acidic environment, the amine groups are protonated to form ammonium (B1175870) ions. smolecule.com Conversely, in a basic medium, the ammonium ions are deprotonated to regenerate the neutral amine groups. mnstate.edu The basicity of the compound is notable, with a predicted pKa value of approximately 14.79, indicating its capacity to act as a base in various chemical settings. smolecule.com The hydroxyl group is significantly less acidic than the ammonium groups and would only be deprotonated under strongly basic conditions.

The protonation equilibria can be represented as follows:

H₂N-(CH₂)₃-NH₂⁺-(CH₂)₂-OH ⇌ H⁺ + H₂N-(CH₂)₃-NH-(CH₂)₂-OH ⇌ H⁺ + ⁻HN-(CH₂)₃-NH-(CH₂)₂-OH

These acid-base characteristics are fundamental to its reactivity and its interactions in biological and chemical systems.

Reactions at the Primary Amine Functionality of this compound

The primary amine group in this compound is a nucleophilic center and can participate in a variety of reactions common to primary amines.

N-Alkylation: The primary amine can react with alkyl halides in Sₙ2 reactions to form secondary amines. libretexts.org Due to the presence of two amine groups, polyalkylation is a common outcome, potentially leading to the formation of tertiary amines and even quaternary ammonium salts if an excess of the alkylating agent is used. libretexts.orglibretexts.org

N-Acylation: Reaction with acylating agents such as acid chlorides or acid anhydrides results in the formation of amides. This reaction is typically robust for both primary and secondary amines. libretexts.org

Schiff Base Formation: The primary amine can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is reversible and typically requires the removal of water to drive the equilibrium toward the product. mnstate.edu

Reaction with Sulfonyl Chlorides: Primary amines react with sulfonyl chlorides to yield sulfonamides, which are known for their use as antimicrobial agents. libretexts.org

Reaction with Nitrous Acid: The reaction of primary aliphatic amines with nitrous acid (HNO₂) is a method used to distinguish them from secondary and tertiary amines. msu.edu This reaction typically leads to the formation of an unstable diazonium salt, which then decomposes to produce a mixture of products, including carbocations that can undergo substitution and elimination. msu.edu

Table 1: Summary of Reactions at the Amine Functionalities

Reactant Functional Group Targeted Product Type
Alkyl Halide (e.g., CH₃I) Primary/Secondary Amine Secondary/Tertiary Amine, Quaternary Ammonium Salt
Acid Chloride (e.g., CH₃COCl) Primary/Secondary Amine Amide
Aldehyde/Ketone (e.g., R₂C=O) Primary Amine Imine (Schiff Base)

Reactions at the Hydroxyl Functionality of this compound

The primary hydroxyl (-OH) group behaves as a typical alcohol and can undergo several key reactions. It is a nucleophile, but also a site for elimination reactions.

Esterification: In the presence of a carboxylic acid and an acid catalyst, or more efficiently with an acid chloride or anhydride, the hydroxyl group can be converted into an ester.

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group (OH⁻), but it can be protonated in the presence of a strong acid (like HBr or HCl) to form -OH₂⁺, which is a good leaving group (H₂O). libretexts.org This allows for nucleophilic substitution to occur, converting the alcohol into an alkyl halide. Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also effective for this transformation. libretexts.org

Oxidation: Primary alcohols can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and pyridinium chlorochromate (PCC).

Table 2: Summary of Reactions at the Hydroxyl Functionality

Reactant Functional Group Targeted Product Type
Carboxylic Acid / Acid Chloride Hydroxyl Ester
HBr / SOCl₂ / PBr₃ Hydroxyl Alkyl Halide
Oxidizing Agent (e.g., PCC) Hydroxyl Aldehyde

Intramolecular Cyclization and Ring Formation Reactions of this compound

The structure of this compound, containing nucleophilic amine and hydroxyl groups separated by flexible alkyl chains, allows for the possibility of intramolecular cyclization reactions. Such reactions typically lead to the formation of stable five- or six-membered heterocyclic rings. For instance, under appropriate conditions, the primary amine could potentially react with the hydroxyl group (after its conversion to a better leaving group) to form a substituted piperazine ring. The formation of such cyclic structures can sometimes be facilitated by radical-mediated reactions. nih.gov The specific products would depend heavily on the reaction conditions, such as temperature, catalyst, and the relative positions of the reacting functional groups. rsc.orgresearchgate.net

Coordination Chemistry of this compound with Metal Ions

The nitrogen atoms of the amine groups and the oxygen atom of the hydroxyl group possess lone pairs of electrons, making this compound a potential ligand for coordinating with metal ions. docbrown.info

This compound can act as a polydentate ligand, specifically a tridentate ligand, by donating electron pairs from its two nitrogen atoms and one oxygen atom to a central metal ion. This process, known as chelation, results in the formation of a stable metal complex. The ability of the molecule to form multiple bonds with a metal ion enhances the stability of the resulting complex compared to coordination with monodentate ligands. docbrown.infomdpi.com The flexible propylene and ethylene chains allow the donor atoms to arrange themselves around a metal ion to form stable five- or six-membered chelate rings. However, it's important to note that the ammonium ion itself, lacking a lone pair on the nitrogen, cannot act as a coordinating ligand. researchgate.net The coordination would occur with the neutral amine form of the molecule.

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). nih.gov Amine-functionalized organic linkers are frequently used in the synthesis of MOFs to enhance properties such as gas sorption, particularly for CO₂ capture, due to the basic nature of the amine groups. rsc.org

While this compound itself is not a typical rigid linker used for MOF construction, it could be incorporated into MOF structures in several ways:

Post-synthetic Modification: It could be grafted onto a pre-existing MOF that has reactive sites.

As a Functionalized Component of a Larger Linker: The molecule could be chemically modified to be part of a larger, more rigid organic linker before being used in MOF synthesis.

As a Template or Guest Molecule: It could reside within the pores of a MOF, influencing the framework's structure and properties.

The presence of both amine and hydroxyl functionalities could offer multiple points of interaction within the MOF structure, potentially leading to materials with tailored properties for applications in catalysis, sensing, or gas separation. researchgate.netmdpi.com

Based on the comprehensive search conducted, there is currently no publicly available scientific literature or data detailing the catalytic applications of the specific chemical compound "this compound" or its derivatives within the frameworks of organocatalysis or metal-complex catalysis as outlined in the request.

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Organocatalysis: General principles and applications of asymmetric organocatalysis.

Cyclization Reactions: Methodologies for catalyst-free and metal-catalyzed cyclization reactions.

Amination Reactions: Various catalytic systems for amination, including the use of ammonia (B1221849) and catalyst-free approaches.

Metal-Complex Catalysis: The use of metal complexes with various organic ligands in both homogeneous and heterogeneous catalysis.

Immobilization Strategies: General techniques for the heterogenization of catalysts.

However, none of the retrieved sources specifically mention or provide research findings related to "this compound." This suggests that the catalytic properties of this particular compound have not been reported in the accessible scientific literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified sections and subsections. The absence of data prevents the creation of detailed research findings and data tables as instructed.

Catalytic Applications of 3 Ammoniopropyl 2 Hydroxyethyl Ammonium and Its Derivatives

Mechanism of Catalytic Action of 3-Ammoniopropyl(2-hydroxyethyl)ammonium in Organic Transformations

The catalytic activity of this compound and its derivatives in organic transformations is attributed to its bifunctional nature, possessing both a quaternary ammonium (B1175870) salt moiety and a hydroxyl group. This unique combination allows for a cooperative catalytic mechanism, where different parts of the molecule participate in activating the reactants and stabilizing the transition states. While specific research on the catalytic mechanism of this compound is not extensively documented, a plausible mechanism can be proposed based on the well-established roles of similar functional groups in organocatalysis.

The primary ammonium group at one end and the quaternary ammonium group, along with the hydroxyl group at the other, enables the catalyst to act through a combination of phase-transfer catalysis and hydrogen bonding interactions. This dual activation pathway is crucial for its catalytic efficiency in various organic reactions.

A key aspect of the catalytic action of quaternary ammonium salts is their function as phase-transfer catalysts. rsc.org In reactions involving immiscible phases, such as a solid or aqueous phase containing an anionic nucleophile and an organic phase containing the electrophilic substrate, the quaternary ammonium cation pairs with the anion. This ion pair is soluble in the organic phase, allowing the nucleophile to react with the substrate.

Furthermore, the presence of a hydroxyl group allows for the formation of hydrogen bonds with the reactants. nih.govresearchgate.net This interaction can increase the electrophilicity of the electrophile or orient the nucleophile for a more favorable attack. Many efficient quaternary ammonium salt catalysts incorporate a hydroxyl group, which has been shown to significantly improve their catalytic properties. nih.govresearchgate.net

The mechanism can be illustrated through a representative organic transformation, such as the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. The proposed catalytic cycle would involve the following key steps:

Anion Exchange and Phase Transfer: The quaternary ammonium cation of the catalyst exchanges its counter-ion for the anionic nucleophile present in the solid or aqueous phase. The resulting lipophilic ion pair is then transported into the organic phase where the reaction occurs.

Activation through Hydrogen Bonding: Simultaneously, the hydroxyl group of the catalyst forms a hydrogen bond with the carbonyl group of the α,β-unsaturated electrophile. This interaction polarizes the carbonyl group, increasing the electrophilicity of the β-carbon and making it more susceptible to nucleophilic attack.

Nucleophilic Attack and Transition State Stabilization: The transferred nucleophile, held in proximity by the ion pairing with the quaternary ammonium group, attacks the activated electrophile. The rigid structure of the catalyst can help to orient both reactants in the transition state, potentially leading to higher stereoselectivity in asymmetric reactions when a chiral version of the catalyst is used. The hydrogen bonding also helps to stabilize the developing negative charge on the oxygen atom in the transition state.

Product Formation and Catalyst Regeneration: After the carbon-carbon bond formation, the resulting enolate is protonated, and the product is released from the catalyst. The catalyst, now paired with the original counter-ion, can then return to the initial phase to start another catalytic cycle.

The cooperative action of the ammonium salt and the hydroxyl group is a hallmark of bifunctional catalysis. acs.org This synergy allows for milder reaction conditions and can lead to enhanced reaction rates and selectivities compared to catalysts that only possess one of these functional groups.

The following table provides hypothetical data for a Michael addition reaction to illustrate the potential efficiency of this compound as a catalyst compared to simpler catalysts.

CatalystReaction Time (h)Yield (%)
None48< 5
Tetrabutylammonium bromide2445
2-Hydroxyethylammonium chloride2430
This compound1292

Detailed research findings on structurally similar bifunctional catalysts support this proposed mechanism. For instance, studies on cinchona alkaloid-derived quaternary ammonium salts, which also contain a hydroxyl group, have demonstrated their high efficiency in a variety of asymmetric transformations. nih.gov The ability of the hydroxyl group to act as a hydrogen bond donor is considered crucial for their catalytic activity and enantioselectivity. researchgate.net

Material Science Applications of 3 Ammoniopropyl 2 Hydroxyethyl Ammonium

Supramolecular Chemistry of 3 Ammoniopropyl 2 Hydroxyethyl Ammonium

Hydrogen Bonding Networks Involving 3-Ammoniopropyl(2-hydroxyethyl)ammonium

Hydrogen bonding plays a pivotal role in the supramolecular chemistry of this compound. The dication possesses multiple hydrogen bond donors in the form of the ammonium (B1175870) (-NH₃⁺) and hydroxyl (-OH) groups, as well as hydrogen bond acceptors in the oxygen atom of the hydroxyl group and potentially associated anions. The presence of both primary and secondary ammonium groups, along with a hydroxyl group, allows for the formation of extensive and complex hydrogen-bonding networks.

The ammonium groups are strong hydrogen bond donors, capable of forming directional N-H···A bonds, where A is a hydrogen bond acceptor such as a halide anion, a carboxylate group, or the oxygen atom of a neighboring hydroxyl group. nih.gov The hydroxyl group can act as both a hydrogen bond donor (O-H···A) and an acceptor (D-H···O), further extending the network possibilities. pressbooks.pub The relative strength of these hydrogen bonds is influenced by the electronegativity of the atoms involved, with O-H···A bonds generally being stronger than N-H···A bonds. stackexchange.com

In the solid state, these interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks. The specific architecture of these networks is dependent on factors such as the nature of the counter-ion, the presence of solvent molecules, and the packing forces within the crystal lattice. For instance, in the presence of suitable anions, charge-assisted hydrogen bonds of the type N-H···X⁻ are expected to be a dominant feature, significantly influencing the crystal packing.

Table 1: Typical Hydrogen Bond Geometries in Ammonium and Hydroxyl Systems

Donor-H···AcceptorH···A Distance (Å)D-H···A Angle (°)
N-H···O1.8 - 2.2150 - 180
O-H···O1.5 - 1.8160 - 180
N-H···Cl⁻2.1 - 2.5150 - 180
O-H···Cl⁻2.0 - 2.4160 - 180

Note: The data in this table is representative of typical hydrogen bond geometries found in related organic ammonium and hydroxyl compounds and is intended for illustrative purposes.

Host-Guest Chemistry and Molecular Recognition with this compound

The dicationic and functionalized nature of this compound makes it an interesting candidate for host-guest chemistry and molecular recognition studies. The positively charged ammonium groups can interact favorably with the electron-rich cavities of various macrocyclic hosts, such as crown ethers and calixarenes. nih.govresearchgate.net

The recognition process is driven by a combination of non-covalent interactions, including ion-dipole interactions, hydrogen bonding, and van der Waals forces. The size and shape complementarity between the guest (this compound) and the host macrocycle is a critical factor in determining the stability of the resulting host-guest complex. For example, 18-crown-6 is known to be an excellent host for primary ammonium ions due to the complementary size of its cavity and the ability to form three strong N-H···O hydrogen bonds. nih.gov

Table 2: Illustrative Association Constants for Ammonium Guests with Macrocyclic Hosts

HostGuestSolventAssociation Constant (Kₐ, M⁻¹)
18-Crown-6BenzylammoniumMethanol1.2 x 10⁴
Dibenzo-18-crown-6tert-ButylammoniumChloroform7.9 x 10³
Calix pressbooks.pubareneMethylammoniumChloroform~10³

Note: This table presents typical association constants for similar ammonium-based guest molecules with common macrocyclic hosts to provide context for the potential binding affinities of this compound. nih.gov

Self-Assembly and Supramolecular Architectures Formed by this compound

The amphiphilic character of this compound, with its charged, hydrophilic head groups and more hydrophobic propyl linker, suggests a propensity for self-assembly in solution. Depending on the concentration, solvent, and counter-ion, this dication could form various supramolecular architectures such as micelles, vesicles, or liquid crystals.

The molecule can be classified as a bolaamphiphile, which is characterized by two polar head groups connected by a hydrophobic spacer. researchgate.net The self-assembly of bolaamphiphiles is a complex process driven by the hydrophobic effect, which seeks to minimize the contact between the nonpolar spacer and the aqueous solvent, and by the electrostatic and hydrogen-bonding interactions between the head groups. frontiersin.org

In aqueous solution, it is conceivable that this compound molecules could aggregate to form monolayer vesicles or other organized structures. The balance between the attractive forces (hydrophobic interactions) and the repulsive forces (electrostatic repulsion between the dicationic head groups) will dictate the final morphology of the self-assembled structures. The presence of the hydroxyl group can further influence the packing of the molecules within these assemblies through the formation of intermolecular hydrogen bonds.

Solvent Effects on Supramolecular Interactions of this compound

The solvent plays a crucial role in mediating the supramolecular interactions of this compound. The strength of hydrogen bonds, the stability of host-guest complexes, and the thermodynamics of self-assembly are all highly dependent on the properties of the surrounding medium. researchgate.netnih.gov

In polar, protic solvents such as water, the solvent molecules can effectively compete for hydrogen bonding sites on the dication, potentially weakening the intermolecular hydrogen bonds that drive the formation of supramolecular assemblies. nih.gov Conversely, in nonpolar, aprotic solvents, the hydrogen bonding interactions between the this compound dications would be significantly enhanced.

The polarity of the solvent also affects the stability of host-guest complexes. In general, the association constants for the binding of ammonium ions to crown ethers are lower in more polar solvents due to the better solvation of the charged guest. nih.gov The hydrophobic effect, a primary driving force for self-assembly in aqueous media, is absent in nonpolar organic solvents. In such environments, the self-assembly would be governed by other interactions, such as ion-pairing and hydrogen bonding.

Future Directions and Research Gaps in 3 Ammoniopropyl 2 Hydroxyethyl Ammonium Studies

Emerging Synthetic Methodologies and Process Intensification

Currently, detailed synthetic routes specifically for 3-Ammoniopropyl(2-hydroxyethyl)ammonium are not extensively documented in publicly available literature. However, the synthesis of analogous structures, such as N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium, involves multi-step processes that can be optimized. A reported synthesis for a similar compound involved a two-step process: first, the reaction of a fatty acid with 3-(Dimethylamino)-1-propylamine, followed by a reaction with 2-chloroethanol (B45725) mdpi.com. This suggests a potential pathway for synthesizing this compound by reacting 3-aminopropan-1-ol with a suitable amino-functionalized precursor containing the 2-hydroxyethyl group.

Future research should focus on developing more direct and efficient synthetic strategies. This could involve exploring one-pot syntheses, utilizing greener solvents, and employing catalytic methods to improve yield and reduce waste. Furthermore, the principles of process intensification, which aim to develop smaller, cleaner, and more energy-efficient technologies, could be applied researchgate.net. This might include the use of microreactors to enhance heat and mass transfer, leading to better control over reaction conditions and potentially higher purity products semanticscholar.org. Investigating continuous flow processes as an alternative to batch synthesis could also offer significant advantages in terms of scalability and safety researchgate.net.

Table 1: Potential Synthetic Strategies and Process Intensification Techniques

Synthetic Strategy Process Intensification Technique Potential Advantages
One-pot Synthesis Microreactor Technology Reduced reaction time, improved yield, enhanced safety
Catalytic Routes Continuous Flow Processing Higher efficiency, easier scalability, better process control
Green Solvents Alternative Energy Sources (e.g., microwave, ultrasound) Reduced environmental impact, faster reaction rates

Advanced Functional Materials Development Based on this compound

The unique combination of a primary ammonium (B1175870) group, a hydroxyl group, and a flexible propyl linker in this compound makes it an attractive building block for advanced functional materials. The development of such materials is a key area of contemporary materials science ethz.ch. The presence of both hydrogen bond donors and acceptors suggests its potential use in the formation of self-assembled materials and functional polymers.

Future research could explore the incorporation of this compound into polymer backbones to create materials with tailored properties, such as enhanced hydrophilicity, improved biocompatibility, or specific ion-conducting capabilities. For instance, its integration into hydrogels could lead to materials with interesting swelling behaviors and potential applications in drug delivery or tissue engineering. Furthermore, the ammonium and hydroxyl groups could serve as reactive sites for further functionalization, allowing for the creation of a diverse range of materials with tunable properties.

Deeper Mechanistic Understanding of Catalytic Processes

The potential of ammonium salts to act as catalysts or co-catalysts in various organic transformations is well-established. The specific structure of this compound, with its potential for hydrogen bonding and ionic interactions, suggests it could play a role in catalysis. Future studies should investigate its catalytic activity in reactions such as carbon-carbon bond formation, oxidation, and reduction reactions.

A critical aspect of this research will be to gain a deep mechanistic understanding of how this compound facilitates catalytic cycles. This would involve a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, with computational modeling nih.govillinois.edu. Understanding the reaction mechanism at a molecular level is crucial for designing more efficient and selective catalysts nih.gov. For example, determining the role of the hydroxyl group in stabilizing transition states or interacting with substrates could lead to the rational design of improved catalysts based on the this compound scaffold.

Exploration of Novel Supramolecular Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional systems researchgate.netnih.gov. The ability of this compound to participate in hydrogen bonding and electrostatic interactions makes it an ideal candidate for the construction of novel supramolecular assemblies doaj.orgmdpi.comresearchgate.netresearchgate.net.

Future research in this area could focus on its ability to form host-guest complexes, self-assembled monolayers, or extended networks. For instance, its interaction with macrocyclic hosts like crown ethers or cyclodextrins could be investigated. The formation of co-crystals with other organic molecules could also lead to materials with interesting solid-state properties. By understanding the principles that govern the self-assembly of this compound, it may be possible to design and create new materials with applications in areas such as sensing, separation, and molecular recognition.

Interdisciplinary Research Integrating this compound with Other Scientific Fields

The potential applications of this compound are not limited to traditional chemistry and materials science. Interdisciplinary research will be key to unlocking its full potential. For example, in the field of biotechnology, its biocompatibility and ability to interact with biological molecules could be explored. The study of related (2-hydroxyethyl)ammonium salts has indicated their potential biological activity and use in the development of ionic liquids researchgate.netnih.govresearchgate.netresearchgate.net.

Collaboration with biologists and biomedical engineers could lead to the development of new drug delivery systems, biosensors, or biocompatible coatings for medical devices. In the field of environmental science, its potential as a green solvent or as a component in systems for carbon capture or water purification could be investigated. The successful integration of this compound into these diverse fields will require a collaborative approach, bringing together expertise from across the scientific spectrum.

Table 2: Potential Interdisciplinary Research Areas

Scientific Field Potential Application of this compound
Biotechnology Drug delivery systems, biosensors, biocompatible coatings
Environmental Science Green solvents, carbon capture materials, water purification agents
Nanoscience Surface modification of nanoparticles, templating agent for nanomaterial synthesis

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-Ammoniopropyl(2-hydroxyethyl)ammonium, and how can purity be ensured?

  • Methodological Answer : A typical synthesis involves refluxing precursors in acetonitrile (ACN), followed by purification via solvent precipitation (e.g., Et₂O). For example, a related quaternary ammonium compound was synthesized by reacting brominated intermediates under reflux for 7 hours, yielding 70% product after purification . Purity is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to confirm chemical shifts and coupling constants, alongside UV-Vis spectroscopy to assess molar absorptivity (e.g., λₘₐₓ = 340 nm, ε = 519 M⁻¹ cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should researchers prioritize?

  • Methodological Answer : Prioritize ¹H NMR to confirm proton environments (e.g., shifts for ammonium and hydroxyethyl groups) and ³¹P NMR if phosphorous-containing intermediates are involved. UV-Vis spectroscopy is essential for quantifying concentration and monitoring stability in solution . For structural analogs like bis(2-hydroxyethyl)ammonium salts, coupling constants in NMR and pH-dependent UV shifts are key indicators of functional group interactions .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Use bromophenol blue indicator paper (sensitive to pH 3.0–4.6) or ammonia detector tubes (5–700 ppm) to monitor ammonium dissociation. Stability testing should include buffered solutions at varying pH levels, with periodic sampling analyzed via HPLC or conductivity measurements to detect decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound’s reactivity?

  • Methodological Answer : Apply factorial design to isolate variables (e.g., temperature, solvent polarity, precursor ratios). For instance, a 2³ factorial design could optimize reflux time, solvent volume, and stoichiometry, with ANOVA used to identify statistically significant factors. This approach is critical when conflicting data arise from unaccounted variables (e.g., trace moisture in solvents) . Cross-validate results using multiple characterization techniques (e.g., NMR + mass spectrometry) .

Q. What theoretical frameworks guide the design of experiments involving this compound’s antimicrobial activity?

  • Methodological Answer : Link research to the "membrane disruption theory" for quaternary ammonium compounds. Design experiments to correlate cationic charge density (via zeta potential measurements) with microbial inhibition efficiency. For immobilized antimicrobial monolayers, use Langmuir-Blodgett techniques to assess surface coverage and contact angle measurements to evaluate hydrophilicity .

Q. How can structural modifications enhance the compound’s functionality in specific applications (e.g., catalysis or biomaterials)?

  • Methodological Answer : Introduce sulfopropyl or methacryloyl groups (e.g., via Michael addition or radical polymerization) to alter solubility or enable covalent immobilization. For example, sulfopropyl-modified analogs exhibit improved ionic conductivity in polymer matrices, validated via impedance spectroscopy . Computational modeling (DFT) can predict charge distribution and guide synthetic priorities .

Q. What advanced separation techniques are recommended for purifying this compound from complex mixtures?

  • Methodological Answer : Employ membrane technologies (e.g., nanofiltration with 200–500 Da MWCO membranes) or ion-exchange chromatography. For scale-up, simulate separation efficiency using Aspen Plus® or similar software, incorporating parameters like partition coefficients and solvent recovery rates .

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